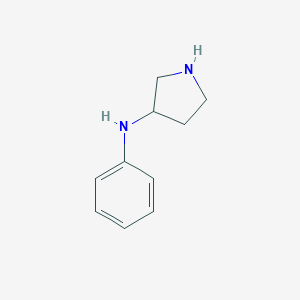

N-phenylpyrrolidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUQJGCJNFFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465007 | |

| Record name | N-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17741-13-8 | |

| Record name | N-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-phenylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-phenylpyrrolidin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a scaffold in the development of various therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its characterization. The synthesis section outlines a practical, two-step approach commencing with the synthesis of the key intermediate, 1-phenylpyrrolidin-3-one, followed by a reductive amination to yield the target compound. The characterization section provides a thorough examination of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of this compound. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of novel pyrrolidine-based compounds.

Introduction: The Significance of the this compound Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its three-dimensional structure and the presence of a nitrogen atom provide opportunities for diverse functionalization and interaction with biological targets. The this compound motif, in particular, combines the conformational flexibility of the pyrrolidine ring with the aromatic properties of the phenyl group and the nucleophilic character of the primary amine. This unique combination makes it an attractive starting point for the synthesis of a wide range of biologically active molecules.

Synthesis of this compound: A Strategic Approach

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A logical and efficient synthetic strategy involves a two-step sequence, beginning with the synthesis of the key precursor, 1-phenylpyrrolidin-3-one, followed by its conversion to the target amine via reductive amination.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Phenylpyrrolidin-3-one

The synthesis of the ketone precursor can be achieved from commercially available starting materials. A plausible route involves the condensation of succinimide with aniline to form N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione), followed by a selective reduction of one of the carbonyl groups.

Experimental Protocol:

-

Synthesis of N-Phenylsuccinimide: In a round-bottom flask, equimolar amounts of succinimide and aniline are mixed. The mixture is heated to a high temperature (typically 180-200 °C) for several hours, allowing for the condensation reaction and elimination of water. The reaction progress can be monitored by Thin Layer Chromatography (TTC). Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent such as ethanol.

-

Selective Reduction to 1-Phenylpyrrolidin-3-one: The selective reduction of one carbonyl group of N-phenylsuccinimide presents a challenge. A careful choice of reducing agent and reaction conditions is necessary to avoid over-reduction to the corresponding diol or pyrrolidine. A mild reducing agent, such as lithium aluminium hydride (LiAlH₄) with controlled stoichiometry at low temperatures, can be employed. The N-phenylsuccinimide is dissolved in an anhydrous etheral solvent like THF and cooled in an ice bath. A solution of LiAlH₄ (approximately 0.5 equivalents) in THF is added dropwise. The reaction is stirred at low temperature and monitored closely. Upon completion, the reaction is quenched cautiously with water and aqueous base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography on silica gel.

Step 2: Reductive Amination to this compound

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[1][2] In this step, 1-phenylpyrrolidin-3-one is reacted with an amine source, in this case, ammonia, in the presence of a reducing agent.

Experimental Protocol:

-

To a solution of 1-phenylpyrrolidin-3-one in a suitable solvent such as methanol or ethanol, a source of ammonia is added. This can be in the form of a solution of ammonia in methanol or by bubbling ammonia gas through the solution.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion intermediate and are stable in protic solvents.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.

-

The reaction is then quenched by the addition of water. The pH is adjusted to be basic, typically with the addition of a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of this compound is typically performed by column chromatography on silica gel to afford the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the pyrrolidine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 6.6 - 6.8 | d | 2H |

| Phenyl-H (meta) | 7.1 - 7.3 | t | 2H |

| Phenyl-H (para) | 6.5 - 6.7 | t | 1H |

| Pyrrolidine-CH (at C3) | 3.5 - 3.8 | m | 1H |

| Pyrrolidine-CH₂ (at C2 & C5) | 3.2 - 3.6 | m | 4H |

| Pyrrolidine-CH₂ (at C4) | 1.8 - 2.2 | m | 2H |

| NH₂ | 1.5 - 2.5 | br s | 2H |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The signals for the pyrrolidine protons are expected to be complex due to diastereotopicity and spin-spin coupling.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C (ipso) | 145 - 150 |

| Phenyl-C (ortho) | 112 - 116 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 115 - 120 |

| Pyrrolidine-C (at C3) | 50 - 55 |

| Pyrrolidine-C (at C2 & C5) | 45 - 50 |

| Pyrrolidine-C (at C4) | 30 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3300 - 3500 | Two bands, characteristic of a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks. |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong peaks. |

| N-H bend (primary amine) | 1590 - 1650 | Scissoring vibration. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands. |

| C-N stretch (aromatic amine) | 1250 - 1360 | Strong band. |

| C-N stretch (aliphatic amine) | 1020 - 1250 | Medium to strong band. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 162.23 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will likely involve the cleavage of the pyrrolidine ring and the loss of small neutral molecules.

-

Molecular Ion (M⁺): m/z = 162

-

Alpha-cleavage: The fragmentation is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the formation of a stable iminium ion. A significant fragment could arise from the loss of an ethylamine radical from the pyrrolidine ring.

-

Loss of NH₂: A fragment at m/z = 146 corresponding to the loss of the amino group radical (•NH₂) may be observed.

-

Fragmentation of the Phenyl Group: Characteristic fragments of the phenyl group, such as the phenyl cation at m/z = 77, may also be present.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound, a key building block in modern drug discovery. The proposed two-step synthesis, involving the preparation of 1-phenylpyrrolidin-3-one followed by reductive amination, offers a reliable method for obtaining this valuable compound. Furthermore, the comprehensive characterization data, including predicted NMR, IR, and MS spectra, provide a solid framework for the structural verification and quality control of the synthesized material. This guide serves as a valuable resource for researchers, empowering them to confidently synthesize and utilize this compound in their quest for novel therapeutic agents.

References

-

PubChem. (n.d.). 1-Phenylpyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Phenylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2020). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

N-phenylpyrrolidin-3-amine chemical and physical properties

An In-depth Technical Guide to the Synthesis, Properties, and Applications of N-phenylpyrrolidin-3-amine

Executive Summary: The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets.[2] This guide focuses on this compound, a versatile building block for drug discovery. We will delve into its physicochemical properties, explore robust synthetic strategies, outline a comprehensive characterization workflow, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and field-proven insights from a senior application scientist's perspective.

Introduction: The this compound Scaffold

The nomenclature "this compound" can be ambiguous. It is critical to distinguish between two constitutional isomers, as the position of the phenyl group dictates the molecule's chemical properties and its potential as a synthetic intermediate.

-

Isomer A: 1-Phenylpyrrolidin-3-amine (CAS 18471-41-5): The phenyl group is attached to the nitrogen atom of the pyrrolidine ring.[3]

-

Isomer B: Phenyl-pyrrolidin-3-yl-amine or 3-(Phenylamino)pyrrolidine (CAS 17741-13-8): The phenyl group is attached to the exocyclic amine at the 3-position of the pyrrolidine ring.[4]

This guide will focus exclusively on Isomer B, 3-(Phenylamino)pyrrolidine, as its structure offers a secondary amine linkage that is highly valuable for further functionalization in drug discovery programs.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and drug development. They dictate choices regarding solvents, reaction conditions, and purification methods, and provide early insights into potential bioavailability.

| Property | Value | Source(s) |

| CAS Number | 17741-13-8 | [4] |

| Molecular Formula | C₁₀H₁₄N₂ | [4][5] |

| Molecular Weight | 162.23 g/mol | [4][5] |

| Appearance | Not specified; likely an oil or low-melting solid | |

| Boiling Point | ~307.7 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.083 g/cm³ (Predicted) | [4] |

| XLogP3 | 1.7 - 1.86 | [4][6] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Topological Polar Surface Area | 27.8 Ų | [5] |

Scientist's Insight: The XLogP3 value of ~1.8 suggests a moderate lipophilicity. This is often a desirable characteristic in drug candidates, as it balances aqueous solubility (for formulation and transport in blood) with lipid solubility (for membrane permeability). The presence of two hydrogen bond donors (the two N-H groups) and two acceptors (the two nitrogen atoms) indicates that the molecule will be capable of engaging in significant hydrogen bonding, which will influence its melting point, boiling point, and interactions with biological targets.

Synthesis and Characterization

The reliable synthesis of 3-(phenylamino)pyrrolidine is crucial for its use as a building block. Two common and powerful strategies in modern organic synthesis are reductive amination and Buchwald-Hartwig amination.

Synthetic Strategies

A. Reductive Amination of 3-Pyrrolidinone

This is a classical and cost-effective method. The underlying principle is the formation of an enamine or iminium ion intermediate from the reaction of a ketone (3-pyrrolidinone) and an amine (aniline), which is then reduced in situ to the desired amine.

-

Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over agents like sodium borohydride because it is milder, non-hygroscopic, and selective for the iminium ion over the ketone starting material, which minimizes the formation of 3-hydroxypyrrolidine as a byproduct. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are effective at solubilizing the reagents and intermediates. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.[7]

B. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, particularly for creating N-aryl amines.[8][9] It involves coupling an aryl halide or triflate (e.g., bromobenzene) with an amine (e.g., 3-aminopyrrolidine).

-

Expertise: The power of this method lies in its remarkable functional group tolerance and broad substrate scope.[10] The choice of ligand for the palladium catalyst is paramount and is what has enabled the reaction's evolution. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often used because they promote the rate-limiting reductive elimination step, leading to higher yields and allowing the use of less reactive aryl chlorides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex.[8]

Representative Experimental Protocols

Protocol 1: Reductive Amination

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq.), aniline (1.1 eq.), and anhydrous dichloroethane (DCE).

-

Reaction: Add glacial acetic acid (2.0 eq.) to the mixture. Stir for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Rationale: Portion-wise addition helps control any exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product (N-Boc-3-(phenylamino)pyrrolidine) by column chromatography on silica gel.

-

Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product.

Protocol 2: Buchwald-Hartwig Amination

-

Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand like XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask.

-

Reagents: Add N-Boc-3-aminopyrrolidine (1.2 eq.) and bromobenzene (1.0 eq.). Evacuate and backfill the flask with argon three times.

-

Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C. Rationale: This temperature is typically sufficient to drive the catalytic cycle without causing degradation.

-

Monitoring: Stir for 8-16 hours, monitoring by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification & Deprotection: Concentrate the filtrate and purify by column chromatography. Deprotect as described in Protocol 1.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals of the pyrrolidine ring protons.[12]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (ortho) | 6.6 - 6.8 | d or dd | Upfield shift due to electron-donating effect of the amine. |

| Aromatic-H (meta) | 7.1 - 7.3 | t or m | |

| Aromatic-H (para) | 6.5 - 6.7 | t | |

| Pyrrolidine-H (C3-H) | 3.8 - 4.2 | m | Deshielded by adjacent nitrogen. |

| Pyrrolidine-H (C2-H, C5-H) | 2.9 - 3.4 | m | Protons adjacent to the ring nitrogen. |

| Pyrrolidine-H (C4-H) | 1.9 - 2.4 | m | Complex splitting pattern expected. |

| N-H (both) | 3.5 - 5.0 (broad) | br s | Chemical shift is concentration-dependent; will exchange with D₂O.[12] |

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic-C (ipso, C-N) | 145 - 148 | Quaternary carbon attached to the exocyclic nitrogen. |

| Aromatic-C (ortho, meta) | 115 - 130 | |

| Aromatic-C (para) | 112 - 116 | |

| Pyrrolidine-C (C3) | 50 - 55 | Carbon bearing the phenylamino group. |

| Pyrrolidine-C (C2, C5) | 45 - 50 | Carbons adjacent to the ring nitrogen. |

| Pyrrolidine-C (C4) | 30 - 35 |

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[13]

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium | A single, sharp peak characteristic of a secondary amine.[13] |

| N-H Stretch (Ring Amine) | 3350 - 3310 | Medium | May overlap with the exocyclic N-H stretch. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H bonds of the pyrrolidine ring. |

| N-H Bend | 1650 - 1580 | Medium | |

| C=C Stretch (Aromatic) | 1600 & 1500 | Strong | Two characteristic bands for the phenyl ring. |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | C-N bond of the aniline moiety.[13] |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | C-N bonds of the pyrrolidine ring. |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns.

| Ion | Predicted m/z | Notes |

| [M]⁺ (Molecular Ion) | 162.12 | Corresponds to the exact mass of C₁₀H₁₄N₂. |

| [M+H]⁺ | 163.12 | Commonly observed in ESI-MS.[6] |

| Major Fragments | ~106, ~84, ~77 | Predicted fragments from alpha-cleavage next to the nitrogen atoms and loss of the phenyl group. |

Applications in Drug Development

The 3-(phenylamino)pyrrolidine scaffold is of significant interest to medicinal chemists for several reasons.

-

Privileged Scaffold: The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that appears in drugs active against a range of different biological targets.[1] Its inherent stereochemistry and rigid, three-dimensional shape allow for precise orientation of substituents to fit into protein binding pockets.[2]

-

Vector for Diversity: The secondary amine of the pyrrolidine ring and the secondary aniline amine provide two distinct points for chemical modification. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, the pyrrolidine nitrogen can be alkylated or acylated, while the phenylamino group can be further derivatized.

-

Therapeutic Potential: Derivatives of N-phenylamino heterocycles have shown promise in various therapeutic areas. For instance, N-phenylamino derivatives of pyrrolidine-2,5-diones have been synthesized and evaluated for anticonvulsant activity.[5] The scaffold is also explored for its potential in developing agents for central nervous system (CNS) conditions, as well as for anti-inflammatory and analgesic applications.

Safety, Handling, and Storage

As a research chemical, this compound and its derivatives must be handled with appropriate care. The following guidance is synthesized from safety data sheets of structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[8][14]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing fumes, vapor, or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Hazards: While specific data for this compound is limited, analogous amines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[10]

-

Fire Safety: Keep away from open flames, sparks, and heat. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound (specifically, 3-(phenylamino)pyrrolidine) represents a highly valuable and versatile chemical scaffold for modern drug discovery. Its physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. With robust and scalable synthetic routes like reductive amination and Buchwald-Hartwig amination, this building block is readily accessible. The predicted spectroscopic profile provided in this guide offers a solid framework for its characterization. Given the proven success of the pyrrolidine core in numerous pharmaceuticals, continued exploration of derivatives built from this scaffold holds significant promise for the development of next-generation therapeutics.

References

Click to expand

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved January 4, 2026, from [Link]

-

Wu, H., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Retrieved January 4, 2026, from [Link]

-

Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 4, 2026, from [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved January 4, 2026, from [Link]

-

Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 4, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN1331852C - Synthesis method of N-substituted-3-amidopyrrolidine and its bihydrochlorate.

-

NIST. (n.d.). N-Aminopyrrolidine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine Thermochemistry Data. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 3-Pyrrolidinol. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-nitroso-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H14N2) [pubchemlite.lcsb.uni.lu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. research.rug.nl [research.rug.nl]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-phenylpyrrolidin-3-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-phenylpyrrolidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a focus on their neuroprotective, anticancer, and anti-inflammatory properties. We will delve into the intricate structure-activity relationships (SAR), elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities targeting a range of pathological conditions.

Introduction: The this compound Core as a Versatile Pharmacophore

The pyrrolidine ring is a fundamental heterocyclic motif prevalent in a vast number of bioactive natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom make it an ideal scaffold for creating diverse chemical libraries with a wide range of pharmacological properties. The specific incorporation of a phenyl group at the nitrogen atom and an amine functionality at the 3-position of the pyrrolidine ring, as seen in this compound, provides a key structural framework for interaction with various biological targets. The amine group, in particular, offers a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships.[1]

Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including but not limited to, the central nervous system (CNS), oncology, and inflammatory diseases. This guide will systematically explore these activities, providing both a high-level overview and detailed experimental insights.

Neuroprotective Activities: Combating Neurodegeneration and Ischemic Injury

A significant body of research has focused on the neuroprotective potential of this compound derivatives. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and in acute neurological events such as ischemic stroke.[2][3][4]

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition and Beyond

A primary mechanism underlying the neuroprotective effects of many this compound derivatives is the inhibition of monoamine oxidases (MAO), particularly MAO-B.[2] MAOs are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5] The inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative disorders.[2]

Furthermore, MAO activity generates reactive oxygen species (ROS) as byproducts, contributing to oxidative stress and neuronal damage.[4] By inhibiting MAO, these derivatives can reduce the production of these harmful species, thereby exerting a direct neuroprotective effect.[4] The propargylamine moiety, when incorporated into these derivatives, has been shown to be particularly effective in conferring irreversible MAO inhibition.[6]

Beyond MAO inhibition, some derivatives are believed to modulate NMDA receptor signaling, reducing glutamate-induced excitotoxicity, a key pathological process in ischemic stroke.[7]

Signaling Pathway: The Neuroprotective Cascade of MAO Inhibition

The neuroprotective effects of MAO inhibitors extend beyond simple neurotransmitter preservation. They are known to induce the expression of pro-survival genes and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[6] These factors, in turn, activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and plasticity.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. [3] Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well tissue culture plates.

-

Multi-well spectrophotometer (ELISA reader).

Procedure:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

Anti-inflammatory and Analgesic Properties

Certain derivatives of the this compound scaffold have also been investigated for their anti-inflammatory and analgesic activities. [8]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [8]COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. By inhibiting these enzymes, this compound derivatives can effectively reduce the inflammatory response.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the pyrrolidine core. A systematic analysis of SAR is crucial for the optimization of lead compounds.

| Compound ID | R1 (Phenyl Substitution) | R2 (Pyrrolidine Modification) | Target | IC50 (µM) | Reference |

| MAK01 | Unsubstituted | Ethyl 2-methylpropanoate at C3 | COX-1 | 314 | [8] |

| COX-2 | 130 | [8] | |||

| 5-LOX | 105 | [8] | |||

| Derivative 13 | Unsubstituted | 5-nitrothiophene at C3 (hydrazone) | IGR39 (melanoma) | 2.50 | [9] |

| PPC-1 (prostate) | 3.63 | [9] | |||

| MDA-MB-231 (breast) | 5.10 | [9] | |||

| Panc-1 (pancreatic) | 5.77 | [9] | |||

| Compound 7k | Varied substitutions | 4-(1H-pyrrol-3-yl)pyrimidin-2-amine | Mnk2 | Potent (nM range) | [10] |

Synthesis and Experimental Workflows

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general workflow for the synthesis and evaluation of these compounds is outlined below.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent neuroprotective, anticancer, and anti-inflammatory effects. The continued exploration of the structure-activity relationships, elucidation of detailed mechanisms of action, and the application of robust experimental protocols will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and evaluating their efficacy in relevant in vivo models of human diseases.

References

- Braga, A. C. M., et al. (2011). α-Synuclein binds to rasagiline and selegiline and changes their conformation. Neuroscience Letters, 495(3), 204-208.

- Youdim, M. B. H., et al. (2006). The neuroprotective effects of rasagiline and its propargylamine moiety. Journal of Neural Transmission, 113(9), 1155-1166.

- Wood, P. L., et al. (2007). The neuroprotective actions of phenelzine: A multifaceted antidepressant and MAO inhibitor. Journal of Neural Transmission, 114(12), 1591-1599.

- Schedin-Weiss, S., et al. (2017). Monoamine oxidase B is elevated in Alzheimer's disease and interacts with γ-secretase to regulate amyloid-β peptide generation. Alzheimer's & Dementia, 13(7), 745-757.

- Tan, S., et al. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology, 13, 941328.

- Tumosienė, I., et al. (2023).

- Singh, R., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 4, 100342.

- Ramsay, R. R. (2018). Highlights in monoamine oxidase (MAO) research. Drug Discovery Today, 23(1), 52-58.

- Chan, T. A., et al. (1998). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. Journal of Biological Chemistry, 273(49), 33085-33090.

- Naoi, M., et al. (2022). Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease. Journal of Neural Transmission, 129(5-6), 537-550.

- Inaba-Hasegawa, K., et al. (2017). Rasagiline and selegiline regulate different signaling pathways to induce neuroprotective genes. Journal of Neurochemistry, 140(1), 114-127.

- Kakish, J., et al. (2015).

- Ono, K., et al. (2006). Antiparkinsonian agents inhibit the formation of amyloid fibrils in vitro. Neuroscience Letters, 402(3), 218-222.

- Behl, C., et al. (2021). Monoamine oxidase activity in Alzheimer's disease: An insight into the therapeutic potential of inhibitors. Molecular Neurobiology, 58(7), 3241-3259.

- Carradori, S., et al. (2018). MAO-B inhibitors for the treatment of Parkinson's disease: A patent review (2012-2017).

- Li, Y., et al. (2020). Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. Bioorganic Chemistry, 94, 103433.

- Al-Warhi, T., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-phenylpyrrolidin-3-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and established applications. Authored for researchers, scientists, and professionals in drug development, this guide consolidates critical technical information to facilitate its effective use in the laboratory and in the design of novel therapeutic agents. The pyrrolidine scaffold is a privileged motif in a wide array of bioactive molecules and approved pharmaceuticals, and the specific substitution pattern of 1-phenylpyrrolidin-3-amine, featuring a primary amine at the 3-position and an N-phenyl group, offers a unique platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-phenylpyrrolidin-3-amine[2] CAS Number: 18471-41-5[2] Molecular Formula: C₁₀H₁₄N₂[2] Molecular Weight: 162.23 g/mol [2]

The structural features of 1-phenylpyrrolidin-3-amine, including a chiral center at the C3 position, a basic primary amine, and an aromatic N-phenyl group, govern its chemical and physical properties. These properties are crucial for its handling, reaction setup, and its behavior in biological systems.

Table 1: Physicochemical Properties of 1-Phenylpyrrolidin-3-amine

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem[2] |

| Appearance | Yellow to brown liquid | ChemicalBook |

| Boiling Point (Predicted) | 276.6 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.82 ± 0.20 | ChemicalBook |

| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |

| Storage Conditions | 2-8°C, protect from light | ChemicalBook |

Synthesis and Mechanistic Insights

The synthesis of 1-phenylpyrrolidin-3-amine is most commonly achieved through a two-step process involving a Buchwald-Hartwig amination followed by the deprotection of the amine group. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of an N-protected 3-aminopyrrolidine with an aryl halide (e.g., bromobenzene), followed by the removal of the protecting group to yield the desired product. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the 3-amino moiety is crucial to prevent self-coupling and other side reactions.

Caption: General workflow for the synthesis of 1-phenylpyrrolidin-3-amine.

Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-3-amine

The following protocol is a representative example of the synthesis of 1-phenylpyrrolidin-3-amine, adapted from methodologies described for analogous compounds.

Step 1: Buchwald-Hartwig Amination to form N-Boc-1-phenylpyrrolidin-3-amine

-

To an oven-dried flask, add N-Boc-3-aminopyrrolidine (1.0 eq.), bromobenzene (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

-

Add a base, such as sodium tert-butoxide (1.4 eq.).

-

Add a dry, degassed solvent, such as toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-1-phenylpyrrolidin-3-amine.

Step 2: Deprotection to yield 1-Phenylpyrrolidin-3-amine

-

Dissolve the purified N-Boc-1-phenylpyrrolidin-3-amine in a suitable solvent, such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylpyrrolidin-3-amine.

Spectroscopic Characterization

The structural confirmation of 1-phenylpyrrolidin-3-amine is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for 1-Phenylpyrrolidin-3-amine (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (phenyl group): ~6.5-7.5 ppm. Pyrrolidine ring protons: ~2.0-4.0 ppm. Amine (NH₂) protons: broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm. Pyrrolidine ring carbons: ~30-60 ppm. |

| IR Spectroscopy | N-H stretching (primary amine): ~3300-3400 cm⁻¹ (two bands). C-N stretching: ~1200-1350 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹. |

| Mass Spectrometry | [M]⁺ expected at m/z = 162. Fragmentation pattern would show loss of the amino group and fragments corresponding to the phenyl and pyrrolidine rings. |

Reactivity and Application in Organic Synthesis

1-Phenylpyrrolidin-3-amine possesses two nucleophilic nitrogen centers: the primary amine at the 3-position and the tertiary amine of the pyrrolidine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it the primary site of reaction in many transformations, such as acylation and alkylation.

Chemoselectivity

The differential reactivity of the two nitrogen atoms allows for selective functionalization. Under controlled conditions, reactions such as amide bond formation will predominantly occur at the primary amine. The N-phenyl group reduces the nucleophilicity of the pyrrolidine nitrogen through resonance, further enhancing the selectivity for reactions at the C3-amine.

Sources

Whitepaper: A Technical Guide to the Anticonvulsant Properties of N-phenylpyrrolidin-3-amine Analogs

Abstract

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a paramount challenge in medicinal chemistry. Epilepsy, a chronic neurological disorder affecting millions globally, remains pharmacoresistant in approximately 30% of patients, underscoring the urgent need for new therapeutic scaffolds.[1] This guide explores the promising class of N-phenylpyrrolidin-3-amine analogs, delving into their synthesis, structure-activity relationships (SAR), and preclinical evaluation as potential anticonvulsant agents. We will dissect the causality behind experimental design, from initial synthesis to in vivo screening, and elucidate the potential mechanisms of action that underpin their therapeutic effects. This document serves as a technical resource, consolidating current knowledge and providing a framework for the rational design and development of next-generation anticonvulsants based on this versatile chemical scaffold.

Introduction: The Rationale for a New Scaffold

The therapeutic landscape for epilepsy is dominated by drugs that modulate voltage-gated ion channels or enhance GABAergic inhibition.[2] Established AEDs like phenytoin and carbamazepine primarily target voltage-gated sodium channels, stabilizing their inactivated state to limit repetitive neuronal firing.[3][4][5] Others enhance the activity of the main inhibitory neurotransmitter, GABA, at its GABA-A receptor complex.[6][7] While effective, these mechanisms are often associated with significant side effects, including neurotoxicity, which manifests as ataxia, nystagmus, and CNS depression.[8][9]

The this compound scaffold and its related pyrrolidinone analogs represent a departure from traditional structures, offering opportunities for novel interactions with established and new biological targets.[10] Research into related pyrrolidine-2,5-dione derivatives has demonstrated that this core can be modified to produce compounds with broad-spectrum anticonvulsant activity, often with favorable safety profiles.[11][12][13] This guide focuses on synthesizing this dispersed knowledge to provide a cohesive overview of the anticonvulsant potential locked within the this compound chemical space.

General Synthetic Pathways

The synthesis of this compound analogs typically involves multi-step processes designed for flexibility, allowing for the introduction of diverse substituents to probe the structure-activity landscape. A common and effective approach begins with the coupling of a protected amino acid, such as N-Boc-DL-phenylglycine, with a desired amine.

Illustrative Synthetic Protocol

A representative synthesis for a related series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides involves the following key steps[14]:

-

Amide Coupling: N-(tert-butoxycarbonyl)-DL-phenylglycine is coupled with a selected phenylpiperazine derivative using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This forms the initial amide bond.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the amine using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amine.

-

Maleamic Acid Formation: The newly formed amine is reacted with maleic anhydride in a condensation reaction to form a maleamic acid derivative.

-

Cyclization: The maleamic acid is then cyclized to form the pyrrolidine-2,5-dione ring. This reaction is often promoted by reagents like hexamethyldisilazane (HMDS).

-

Final Derivatization: The core scaffold is then reacted with a primary or secondary amine via a Michael addition to introduce the desired amine moiety at the 3-position of the pyrrolidin-2,5-dione ring, yielding the final product.[14]

This modular approach is critical for building a library of analogs for SAR studies, as it allows for systematic variation at multiple points in the molecular structure.

Caption: A generalized workflow for the synthesis of pyrrolidine analogs.

Preclinical Evaluation: A Multi-Tiered Screening Approach

To establish the anticonvulsant potential of novel this compound analogs, a standardized preclinical screening funnel is employed. This process is designed to identify active compounds, determine their potency and spectrum of activity, and assess their safety profile at an early stage.[15]

Caption: The preclinical screening funnel for novel anticonvulsant discovery.

Primary Anticonvulsant Screening Models

The initial evaluation relies on well-validated in vivo models in rodents that are predictive of efficacy against different seizure types.[16][17]

-

Maximal Electroshock (MES) Seizure Test: This test is a reliable predictor of efficacy against generalized tonic-clonic seizures.[18] A supramaximal electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this endpoint indicates its potential to block seizure spread.[11]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: The chemoconvulsant pentylenetetrazole (PTZ) is a GABA-A receptor antagonist. A compound's ability to prevent the clonic seizures induced by scPTZ suggests activity against absence seizures and myoclonic seizures.[12][18]

-

6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against therapy-resistant partial seizures.[14][19] An electrical stimulus of longer duration and lower frequency is applied, and protection is noted if the animal does not exhibit signs of psychomotor seizure activity.

Neurotoxicity Assessment

A crucial aspect of preclinical evaluation is determining the therapeutic window of a compound. The most common method for assessing acute neurological deficit is the rotarod test .[11]

-

Training: Mice are trained to remain on a slowly rotating rod (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).

-

Administration: The test compound is administered to the trained animals (typically intraperitoneally).

-

Testing: At various time points post-administration (coinciding with anticonvulsant testing), the animals are placed back on the rotating rod.

-

Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the full duration. The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.[12]

The ratio of the neurotoxic dose to the effective anticonvulsant dose (TD₅₀/ED₅₀) provides the Protective Index (PI) , a critical measure of a drug's safety margin. A higher PI is desirable.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticonvulsant activity.

Caption: Key structure-activity relationship trends for the scaffold.

Quantitative SAR Data

The following table summarizes representative data from studies on related pyrrolidine-2,5-dione derivatives, illustrating the impact of substitution on anticonvulsant potency and safety.

| Compound ID | Key Structural Feature | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Reference |

| Compound A | 3,4-dichlorophenyl | 16.13 | 133.99 | >300 | >18.6 | [12] |

| Compound B | 3-trifluoromethylphenyl | 16.37 | Inactive | >300 | >18.3 | [12] |

| Compound C | Unsubstituted Phenyl | >100 | Inactive | - | - | [12] |

| Compound D | 3-benzhydryl, morpholine | 41.0 | 101.6 | >300 | >7.3 | [13] |

Data presented is illustrative of trends observed in closely related chemical series.

The data clearly indicates that substitution on the N-phenyl ring with electron-withdrawing groups like dichloro or trifluoromethyl significantly enhances potency in the MES test (Compounds A and B) compared to an unsubstituted analog (Compound C).[12] This suggests that interaction with the biological target may be sensitive to the electronic properties of this region. Furthermore, these potent compounds often exhibit low neurotoxicity, leading to high Protective Indices.[12]

Potential Mechanisms of Action (MoA)

While the precise molecular targets for many novel this compound analogs are still under investigation, their pharmacological profiles in preclinical models provide strong clues. Activity in the MES test is highly correlated with the ability to block voltage-gated sodium channels.[20]

Primary Hypothesized Targets:

-

Voltage-Gated Sodium Channels (VGSCs): This is the most likely primary target for compounds showing strong MES activity.[2] Like phenytoin and carbamazepine, these analogs may bind to the channel and stabilize its fast-inactivated state, thereby preventing the sustained, high-frequency neuronal firing that underlies seizure propagation.[4][21] In vitro studies on active analogs have confirmed their ability to bind to site 2 of the neuronal VGSC.[13][19]

-

Voltage-Gated Calcium Channels (VGCCs): Some analogs also show efficacy in the scPTZ and 6 Hz tests, suggesting a broader mechanism that may include modulation of calcium channels.[22] Specifically, blockade of L-type calcium channels has been identified as a possible secondary mechanism for some active compounds.[13]

-

Glutamate Receptors: Attenuation of excitatory neurotransmission is another key anticonvulsant strategy.[2][23] While less directly implicated for this specific class so far, antagonism at AMPA or NMDA receptors remains a plausible mechanism that warrants further investigation, as these receptors are critical for seizure generation and spread.[1][24][25][26]

-

GABAergic System: Enhancement of GABAergic inhibition is a well-established antiepileptic mechanism.[27][28] While primary activity in the MES test points away from a classic benzodiazepine-like mechanism, subtle modulation of GABA-A receptors or GABA metabolism cannot be ruled out without specific in vitro testing.

Caption: Hypothesized molecular targets for this compound analogs.

Conclusion and Future Directions

This compound analogs and related structures have emerged as a highly promising scaffold for the development of novel anticonvulsant therapies. The synthetic tractability of this chemical class allows for extensive SAR exploration, which has already revealed that decorating the N-phenyl ring with electron-withdrawing groups is a key strategy for enhancing potency. Preclinical data consistently demonstrates strong efficacy in the MES model, pointing to voltage-gated sodium channel blockade as a primary mechanism of action, with many analogs displaying encouragingly high safety margins.

Future research should focus on several key areas:

-

Broadening Mechanistic Studies: A systematic evaluation of lead candidates against a wider panel of ion channels and receptors (including specific VGSC subtypes, VGCCs, and glutamate receptors) is necessary to fully elucidate their MoA and potentially identify novel targets.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to optimize drug-like properties, ensuring adequate brain penetration and metabolic stability.

-

Chronic Seizure Models: Efficacy should be confirmed in chronic epilepsy models, such as the kindling model, which better mimic the human condition of recurrent, spontaneous seizures.[1]

-

Stereochemistry: The influence of stereocenters within the molecule should be thoroughly investigated, as enantiomers often possess distinct pharmacological and toxicological profiles.[14]

By pursuing these avenues, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of anticonvulsant drugs that offer hope to patients with treatment-resistant epilepsy.

References

- AMPA receptor antagonists as potential anticonvulsant drugs. (2005). Current Topics in Medicinal Chemistry.

- Animal models used in the screening of antiepileptic drugs. (2001). Epilepsia.

- List of AMPA receptor antagonists. Drugs.com.

- Anticonvulsants AMPA Glutam

- AMPA Receptor Antagonists as Potential Anticonvulsant Drugs. (2005). Ingenta Connect.

- Antiepileptic Drugs: Sodium Channel Blockers. (2024). JoVE.

- Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. (2021). Bioorganic Chemistry.

- A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. (2005). Epilepsy Research.

- Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. (2007). The Lancet Neurology.

- Color vision tests for early detection of antiepileptic drug toxicity. (1995). Neurology.

- Role of NMDA receptors in the pathophysiology and treatment of st

- Targeting NMDA Receptor Complex in Management of Epilepsy. (2022). Pharmaceuticals.

- Sodium Channel Blockers in the Treatment of Epilepsy. (2024).

- Antiepileptic Drugs: Glutam

- Screening models of antiepileptic and nootropic drugs. Slideshare.

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Research in Pharmaceutical Hub.

- Revisiting AMPA Receptors as an Antiepileptic Drug Target. (2011). Epilepsy Currents.

- Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2015). Journal of Biosciences.

- Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. (2008). Bioorganic & Medicinal Chemistry.

- Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy. (2021). Frontiers in Neuroscience.

- Screening Methods of Anti-epileptic drugs. Slideshare.

- In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. (2023). Journal of Advanced Zoology.

- Phenylpyrrolidinone Analogs: A Comparative Guide to Structure-Activity Rel

- New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy. (2023). CNS Drugs.

- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology.

- Modulation of GABAA Receptors in the Treatment of Epilepsy. (2017). Current Pharmaceutical Design.

- GABAA Receptor Agent 8: A Novel Anticonvulsant Mechanism of Action. (2025). BenchChem.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2020). Molecules.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry.

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). Molecules.

- Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. (2014). Archiv der Pharmazie.

- Anticonvulsants Toxicity. (2023).

- GABA(A)-receptor subtypes: a new pharmacology. (2001). Current Opinion in Pharmacology.

- Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1990). Journal of Medicinal Chemistry.

- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (2013). Epilepsia.

- Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. (1996). Journal of Medicinal Chemistry.

- The Screening models for antiepileptic drugs: A Review. (2021). Journal of Drug Delivery and Therapeutics.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2018). Molecules.

- Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. (2017). Bioorganic & Medicinal Chemistry Letters.

- Mechanisms of action of antiepileptic drugs. Epilepsy Society.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2018).

- Mechanisms of action of currently used antiseizure drugs. (2020). Epileptic Disorders.

Sources

- 1. AMPA Receptor Antagonists as Potential Anticonvulsant Drugs: Ingenta Connect [ingentaconnect.com]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]

- 4. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpp.com [ijpp.com]

- 19. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mr.ucdavis.edu [mr.ucdavis.edu]

- 24. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]

- 26. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Anti-Inflammatory Screening of N-phenylpyrrolidin-3-amine

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive, technically-grounded framework for the initial screening of N-phenylpyrrolidin-3-amine, a candidate with a pyrrolidine scaffold of interest in medicinal chemistry. We delineate a multi-phase screening cascade, commencing with essential in vitro characterization and cytotoxicity profiling, advancing through targeted cell-based efficacy assays, and culminating in a proof-of-concept in vivo model. Each protocol is presented with the underlying scientific rationale, emphasizing experimental causality and data integrity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of anti-inflammatory agents.

Introduction: The Rationale for Screening this compound

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer. A central signaling axis in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][2][3] Activation of NF-κB drives the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2).[1][3][4]

The this compound structure contains a pyrrolidine ring, a privileged scaffold found in numerous biologically active compounds. While direct data on this specific molecule is sparse, related pyrrolidinone derivatives have been investigated for a range of bioactivities, including anti-inflammatory effects.[5][6] This structural alert, combined with the unmet need for new anti-inflammatory agents with novel mechanisms of action, provides a strong rationale for submitting this compound to a systematic screening cascade.

This guide outlines a logical, tiered approach to efficiently assess its potential, starting with broad cellular effects and progressively narrowing the focus to specific mechanisms.

The Anti-Inflammatory Screening Cascade

A successful screening campaign must be logical, resource-efficient, and designed to generate clear, actionable data. The proposed workflow for this compound is designed to answer three critical questions in sequence:

-

Is the compound cytotoxic?

-

Does it exhibit anti-inflammatory activity in a relevant cell-based model?

-

Does this activity translate to an in vivo model of acute inflammation?

Caption: The NF-κB pathway, a primary target for anti-inflammatory drugs.

Further investigation would involve specific assays like an NF-κB reporter gene assay or Western blotting for phosphorylated IκBα to confirm pathway modulation. Additionally, testing against Cyclooxygenase (COX) enzymes is a standard secondary step.

Principle: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are critical mediators of inflammation. [7]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. [8][9]Commercially available assay kits can be used to determine the IC₅₀ of the compound against both isoforms, revealing its potency and selectivity. [7][10][11]

Phase 3: In Vivo Proof-of-Concept

Rationale: A positive result in cell culture must be validated in a living organism to demonstrate physiological relevance. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity. [12][13][14]

Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a polysaccharide irritant, into a rat's paw induces a predictable, biphasic inflammatory response characterized by swelling (edema). [13][15]The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a vehicle-treated control group. [12] Protocol: Paw Edema Model

-

Animal Acclimation: Male Wistar rats (150-180g) are acclimated for at least one week.

-

Grouping: Animals are randomly assigned to groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

-

Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

-

Group 3: Test Compound (e.g., 50 mg/kg, p.o.)

-

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Dosing: The respective vehicle, positive control, or test compound is administered orally (p.o.).

-

Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw. [13][16]6. Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is then calculated relative to the vehicle control group.

Data Presentation:

| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |